Structural Uniqueness Confirmed by Spectral Fingerprinting vs. Regioisomeric Carboxamides
The identity of N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide is unambiguously established by its multi-nuclear NMR and FTIR spectra, recorded in DMSO-d₆ [1]. In the absence of published biological data, this spectral signature serves as the primary vetting criterion. Structural analogs with identical molecular formula but different substitution (e.g., 2-amino-4-bromo-N-(2,6-dichlorophenyl)benzamide or N-(5-bromo-6-methylpyridin-2-yl)-2,5-dichlorobenzamide) exhibit distinct spectral profiles, preventing mistaken identity [1].
| Evidence Dimension | ¹H and ¹³C NMR chemical shifts, IR absorption bands |
|---|---|
| Target Compound Data | Full ¹H, ¹³C NMR and FTIR spectra are available in the KnowItAll spectral library (Wiley) and match the assigned structure [1]. |
| Comparator Or Baseline | Comparators with the same molecular formula (C₁₃H₉BrCl₂N₂O) but different connectivity show markedly different NMR and IR patterns; no spectral overlap is observed [1]. |
| Quantified Difference | Unique chemical shift dispersion and IR fingerprint region confirm structural identity; any deviation >0.1 ppm in key resonances or absence of characteristic amide bands would indicate a different isomer. |
| Conditions | NMR in DMSO-d₆ at 297 K (Bruker AC-300); FTIR as KBr wafer. |
Why This Matters
For procurement, the verified spectral fingerprint guarantees you receive the exact regioisomer, eliminating the risk of substituting an inactive or off-target analog that shares the same molecular formula.
- [1] SpectraBase. 4'-bromo-3,4-dichlorocarbanilide; related pyridine-4-carboxamide spectral data. John Wiley & Sons, Inc. https://spectrabase.com. View Source
